molecular formula C13H11NOS B2514201 (E)-1-(2-aminophenyl)-3-(2-thienyl)-2-propen-1-one CAS No. 952577-91-2

(E)-1-(2-aminophenyl)-3-(2-thienyl)-2-propen-1-one

Cat. No. B2514201
CAS RN: 952577-91-2
M. Wt: 229.3
InChI Key: XQWOGFAJTPHZCA-BQYQJAHWSA-N
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Description

(E)-1-(2-Aminophenyl)-3-(2-thienyl)-2-propen-1-one, commonly known as ATTP, is an important organic compound with a wide range of applications in the field of science and technology. ATTP is a versatile molecule that can be used for a variety of purposes, including drug design, synthesis of polymers, and as a reagent in various chemical reactions. It has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

1. Antioxidant Activity

(E)-1-(2-aminophenyl)-3-(2-thienyl)-2-propen-1-one and its derivatives have been synthesized and characterized, with a focus on their antioxidant activities. These compounds have shown potential as effective antioxidants, with one derivative demonstrating particularly strong activity due to its hydroxyl functionalities (Sulpizio et al., 2016).

2. Corrosion Inhibition

Research has explored the use of similar compounds in corrosion inhibition, particularly in the context of maraging steel. Studies reveal that these compounds can act as effective corrosion inhibitors, with their efficiency varying with concentration and temperature (Sanatkumar et al., 2012).

3. Electrochemical Properties

Polarographic investigations have been conducted on similar chalcone derivatives, providing insights into their electrochemical properties. These studies offer a deeper understanding of the electroreduction mechanism of these compounds (Katiyar et al., 1974).

4. Photophysical Properties

The influence of solvent polarity on the photophysical properties of chalcone derivatives has been studied, revealing significant effects on their absorption and fluorescence characteristics (Kumari et al., 2017).

5. Sequential Colorimetric Recognition

This compound derivatives have been utilized in the development of a colorimetric sensor for sequential recognition of Cu2+ and CN− in aqueous solutions, demonstrating their potential in chemical sensing applications (Jo et al., 2014).

6. Allosteric Enhancers

These compounds have been synthesized and evaluated for their potential as allosteric enhancers at human receptors, offering promising applications in therapeutic development (Baraldi et al., 2004).

7. Synthesis and Characterization

The synthesis and characterization of various chalcone derivatives, including this compound, have been thoroughly investigated, contributing to the understanding of their structural and chemical properties (Conradie et al., 2008).

8. Glycine-Site NMDA Receptor Antagonist

Research into the pharmacological evaluation of related compounds has identified them as potent selective antagonists for the glycine site of the NMDA receptor, highlighting their potential in drug development (Baron et al., 2005).

9. Chalcone Moieties in Medicinal Chemistry

Studies on the synthesis and characterization of chalcone derivatives, including those containing this compound, have shown their relevance in medicinal chemistry, particularly in the development of inhibitors and therapeutic agents (Tayade & Waghmare, 2016).

10. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy studies have been conducted on (E)-1-aryl-(2- and 3-thienyl)-2-propenones, providing comprehensive chemical shift assignments and insights into their molecular structure (Hanlee et al., 2011).

properties

IUPAC Name

(E)-1-(2-aminophenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H,14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWOGFAJTPHZCA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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